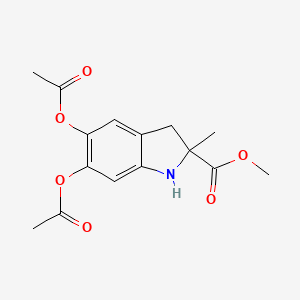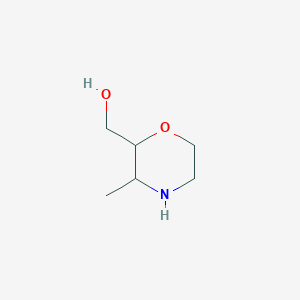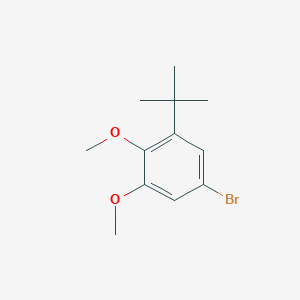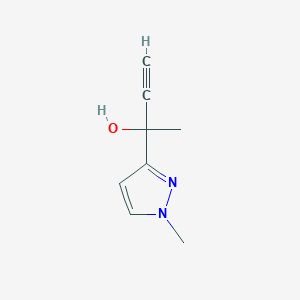![molecular formula C8H6BrNO B13989027 4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B13989027.png)
4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one is a heterocyclic compound that features a bromine atom attached to a dihydrocyclopenta[b]pyridinone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one can be achieved through several methods. One common approach involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate as a catalyst and tert-butyl hydroperoxide as an oxidant in water at 25°C. This method yields the desired compound with high efficiency and excellent chemoselectivity .
Industrial Production Methods
Industrial production of this compound typically involves multicomponent condensation reactions. For instance, the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and triethylamine can lead to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, which can be further brominated to obtain this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using manganese triflate and tert-butyl hydroperoxide.
Substitution: Bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide in water at 25°C.
Substitution: Various nucleophiles can be used to replace the bromine atom under suitable conditions.
Major Products Formed
Oxidation: The primary product is the oxidized form of the compound.
Substitution: Depending on the nucleophile used, different substituted derivatives can be obtained.
Applications De Recherche Scientifique
4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one involves its interaction with specific molecular targets. The bromine atom and the dihydrocyclopenta[b]pyridinone structure allow it to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Cyclopenta[b]pyridine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H6BrNO |
|---|---|
Poids moléculaire |
212.04 g/mol |
Nom IUPAC |
4-bromo-5,6-dihydrocyclopenta[b]pyridin-7-one |
InChI |
InChI=1S/C8H6BrNO/c9-6-3-4-10-8-5(6)1-2-7(8)11/h3-4H,1-2H2 |
Clé InChI |
OMGLHYQMQADEPY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=NC=CC(=C21)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanylmethyl]-1H-pyrimidine-2,4-dione](/img/structure/B13988980.png)



![2-Thiazolamine, 4-chloro-5-[[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B13989020.png)

![6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13989035.png)
![1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B13989037.png)
